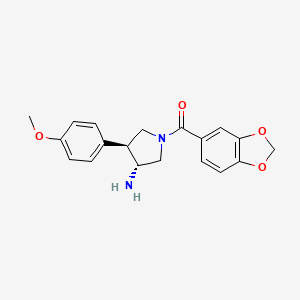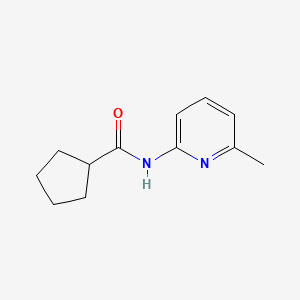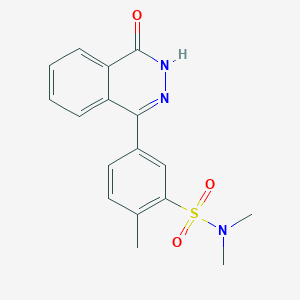
(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it is commonly associated with recreational use, MDMA has also been studied for its potential therapeutic applications. In
科学研究应用
(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine has been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. In clinical trials, this compound-assisted psychotherapy has shown promising results in reducing symptoms of PTSD and improving overall well-being. This compound has also been studied for its potential use in couples therapy, as it has been shown to increase empathy and communication between partners.
作用机制
(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in feelings of euphoria, increased sociability, and decreased anxiety. However, the prolonged use of this compound can lead to a depletion of serotonin in the brain, which can result in long-term negative effects on mood and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances, which can be dangerous in certain individuals. Prolonged use of this compound can lead to neurotoxicity and long-term negative effects on mood and cognitive function.
实验室实验的优点和局限性
(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine has been used in animal studies to investigate its potential therapeutic applications and mechanism of action. However, the use of this compound in lab experiments is limited by its potential for neurotoxicity and the ethical concerns surrounding the use of psychoactive substances in animal studies.
未来方向
Future research on (3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine should focus on further investigating its potential therapeutic applications, as well as developing safer and more effective forms of this compound-assisted psychotherapy. Additionally, more research is needed to fully understand the long-term effects of this compound use on mood and cognitive function, as well as its potential for addiction and abuse.
In conclusion, this compound is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. While it is commonly associated with recreational use, this compound has also been studied for its potential therapeutic applications. Further research is needed to fully understand the potential benefits and risks of this compound use, as well as its potential for addiction and abuse.
合成方法
The synthesis of (3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methoxyphenyl)pyrrolidin-3-amine involves the reaction of safrole with hydroiodic acid to produce isosafrole. Isosafrole is then reacted with formic acid and hydrogen peroxide to form MDP2P, which is then reduced using aluminum amalgam to produce this compound. While the synthesis of this compound is relatively simple, it requires the use of hazardous chemicals and should only be done by trained professionals in a controlled environment.
属性
IUPAC Name |
[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-(1,3-benzodioxol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-14-5-2-12(3-6-14)15-9-21(10-16(15)20)19(22)13-4-7-17-18(8-13)25-11-24-17/h2-8,15-16H,9-11,20H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHHJTVGKUWQE-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(CC2N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2CN(C[C@@H]2N)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(cyclopropylmethyl)-N-(2,5-difluorophenyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5680304.png)
![{[3-amino-2-(methoxycarbonyl)-1-benzothien-6-yl]thio}acetic acid](/img/structure/B5680314.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)acetamide](/img/structure/B5680358.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)

![2-cyano-3-[5-(diethylamino)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5680368.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)